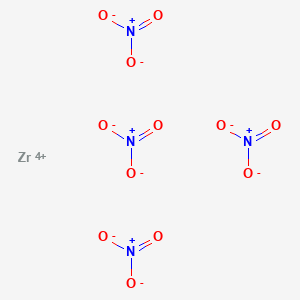
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and related derivatives often involves the modification of the acetamido group and the strategic protection and deprotection of functional groups. Bedi et al. (1978) describe a convenient synthesis involving the modification of the acetamido group by replacing the amide-carbonyl oxygen atom with sulfur, followed by O-deacetylation to obtain the desired derivatives (Bedi, Shah, & Bahl, 1978). Similarly, Rana, Barlow, and Matta (1983) achieved the synthesis through saponification and reaction sequences involving various protected and deprotected states to obtain specific trisaccharide derivatives (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is crucial for understanding the configuration and conformation of synthesized compounds. For instance, the crystal structure of related derivatives, as studied by Hu et al. (2011), provides insights into the hexagonal space group and intermolecular hydrogen bonding, revealing the compound's detailed geometric parameters (Hu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives can vary widely, depending on the desired outcome. For instance, Osawa (1966) describes the synthesis of derivatives to study substrate specificities, indicating the versatility of such compounds in biochemical assays (Osawa, 1966).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are often related to their molecular structure and synthesis methods. The crystal structure determination provides crucial data for understanding these physical properties in depth.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for the application and further modification of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives. Studies such as those by Rana, Barlow, and Matta (1981), which explore the synthesis and reactivity of these compounds, contribute valuable knowledge to this area (Rana, Barlow, & Matta, 1981).
Wissenschaftliche Forschungsanwendungen
“2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside” is a compound that is often used in scientific research, particularly in the field of biochemistry . It is commonly used as a substrate in various enzymatic assays .
One specific application is in the rapid colorimetric assay of N-acetyl-β-glucosaminidase activity in human urine . In this application, the compound is used as a substrate that is broken down by the enzyme N-acetyl-β-glucosaminidase. The breakdown of the substrate results in a color change, which can be measured to determine the activity of the enzyme .
Another application is in the measurement of the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates . In this case, the compound is used as a fluorogenic substrate in the acidic chitinase activity assay .
-
Biochemical Research
-
N-acetyl-β-glucosaminidase Activity Assay
-
β-N-acetylhexosaminidase (NAGase) Activity Measurement
-
Chemo-Enzymatic Production
-
Fluorogenic Substrate in Acidic Chitinase Activity Assay
-
Chemo-Enzymatic Production
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196733 | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
13264-92-1 | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13264-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013264921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)





![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
